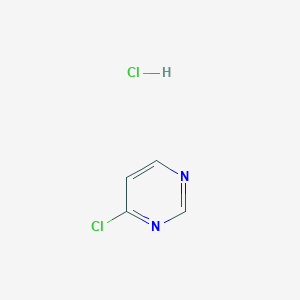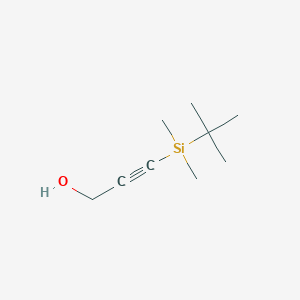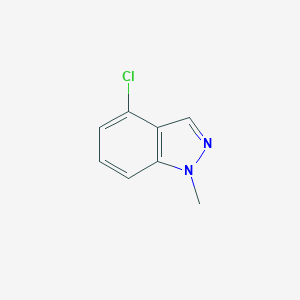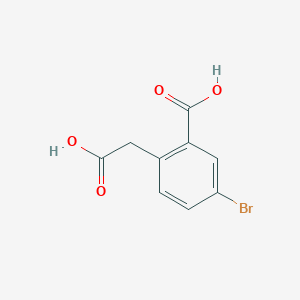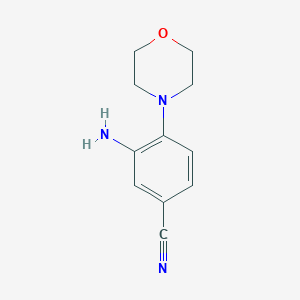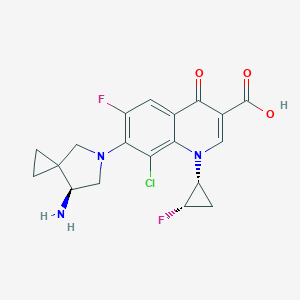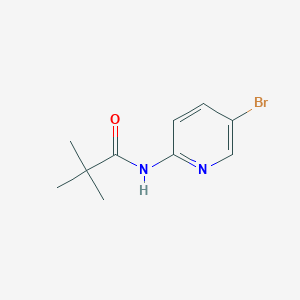![molecular formula C15H16N2O2 B180020 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid CAS No. 114527-28-5](/img/structure/B180020.png)
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Friedel-Crafts acylation . For instance, 4-(4-Methylphenyl)-4-oxobutanoic acid can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Chemical Reactions Analysis
The chemical reactions involving “4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butanoic acid” would depend on the conditions and reagents used. As a carboxylic acid derivative, it could undergo various reactions such as esterification, amidation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butanoic acid” would depend on its exact structure. For instance, similar compounds like butanoic acid are known to be colorless, oily liquids with a strong, unpleasant odor .Wissenschaftliche Forschungsanwendungen
Inhibition of Mycolic Acid Biosynthesis
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid and its derivatives have been studied for their potential to inhibit mycolic acid biosynthesis. Mycolic acids are key components in the cell envelope of pathogenic mycobacteria such as Mycobacterium tuberculosis. Inhibiting mycolic acid biosynthesis can potentially disrupt the growth of these bacteria. For instance, methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, a structural analogue, has shown effectiveness in inhibiting mycolic acid biosynthesis in Mycobacterium smegmatis (Wheeler et al., 1993).
Synthesis of Novel Amino Acids
The synthesis of novel bipyridyl amino acids, such as 2-amino-3-(4'-methyl-2,2'-bipyridin-4-yl) propanoic acid, has been described in literature. These amino acids have been used to incorporate metal into structure-forming peptides, showing potential for various biochemical applications (Kise & Bowler, 1998).
Photophysical Properties in Ruthenium(II) Complexes
Research has explored the use of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid derivatives in the study of redox and photophysical properties of ruthenium(II) complexes. These studies are significant for understanding the excited state behavior of such complexes, which can have implications in photochemistry and materials science (Baba et al., 1995).
Coordination Chemistry
The compound and its derivatives have been used in coordination chemistry, particularly in forming metal-containing building blocks for mixed-metal framework materials. This research is vital for the development of new materials with potential applications in catalysis, gas storage, and separation processes (Chen et al., 2006).
Optical Gating in Synthetic Ion Channels
In the field of nanotechnology, derivatives of 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid have been used to demonstrate optical gating in synthetic ion channels. This research opens up possibilities for the development of light-induced controlled release systems, sensors, and information processing devices based on nanofluidic technologies (Ali et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-7-16-13(9-11)14-10-12(6-8-17-14)3-2-4-15(18)19/h5-10H,2-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPLEMXVCGLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559589 | |
| Record name | 4-(4'-Methyl[2,2'-bipyridin]-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid | |
CAS RN |
114527-28-5 | |
| Record name | 4-(4'-Methyl[2,2'-bipyridin]-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-(4'-methyl-[2,2'-bipyridin]-4-yl)butanoic acid in ECL materials?
A: 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid is frequently employed as a ligand in ruthenium(II) complexes for ECL applications. When combined with ruthenium(II), it forms a complex, Ru(bpy)₂(mcpbpy)²⁺ (bpy = 2,2'-bipyridine), that exhibits strong luminescence when electrochemically stimulated. [, ] This property makes it valuable for developing highly sensitive ECL sensors. The butanoic acid moiety in mcpbpy provides a functional handle for grafting onto various materials, such as MOFs and MXenes, further enhancing its utility in ECL applications. [, ]
Q2: How does the hierarchical structure of hollow hierarchical MOFs (HH-MOFs) enhance the ECL performance of Ru(bpy)₂(mcpbpy)²⁺?
A: The hierarchical-pore shell and hollow cavity of HH-MOFs offer distinct advantages for ECL applications. [] First, the spacious structure allows for a high loading capacity of the relatively large Ru(bpy)₂(mcpbpy)²⁺ complex within the MOF framework. [] Second, the hierarchical pores facilitate the efficient diffusion of coreactants, ions, and electrons essential for the ECL process. [] This enhanced diffusion ensures that a larger number of grafted Ru(bpy)₂(mcpbpy)²⁺ molecules are electrochemically activated, leading to a significant increase in ECL intensity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)
